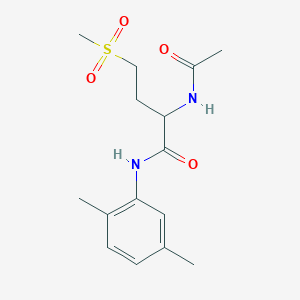

2-乙酰氨基-N-(2,5-二甲苯基)-4-甲磺酰丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

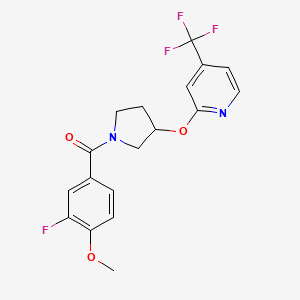

The compound 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide is a sulfonamide derivative, which is a class of compounds known for their diverse range of biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their pharmacological properties.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of electron-attracting groups in strategic positions to facilitate reactions. For example, N-substituted benzenesulfonamide derivatives with electron-attracting groups in the para-position can be treated with alkali, such as 10% NaOH, to undergo rearrangement reactions. In one study, N-acetoacetyl-p-methylsulfonylbenzenesulfonamide was rearranged to form p-methylsulfonylphenylacetic acid . This suggests that similar synthetic strategies could be applied to the synthesis of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides were characterized by FAB mass spectrometry, IR, and NMR spectroscopy. Variable temperature NMR experiments provided evidence for the formation of intra- and intermolecular hydrogen bonds in solution, and the molecular structure was further confirmed by X-ray crystallography . These techniques are crucial for understanding the molecular structure of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For example, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved multiple steps, including esterification, treatment with hydrazine hydrate, ring closure reactions, and substitution at the thiol position with electrophiles . These reactions highlight the chemical versatility of sulfonamide derivatives and provide insight into the types of chemical reactions that 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can be influenced by their functional groups and molecular structure. For instance, the oxidation of partially substituted 2-acetamido-2-deoxyaldoses with methyl sulfoxide-acetic anhydride resulted in various 2-acetamido-2-deoxyaldonic acid derivatives, demonstrating the reactivity of the acetamido group in oxidation reactions . These properties are important for understanding the behavior of 2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide in different environments and could inform its potential applications.

科学研究应用

抗菌、抗真菌和驱虫活性

2-乙酰氨基-N-(2,5-二甲苯基)-4-甲磺酰丁酰胺及其衍生物已被研究其潜在的生物活性。一项值得注意的研究探索了磺酰衍生物的合成和生物筛选,揭示了显著的抗菌、抗真菌和驱虫活性。这些化合物通过分子对接,显示出与标准化合物相似的结合姿势,表明结合能与活性化合物的观察到的体外数据之间存在良好的相关性。此外,这些衍生物已被建议用于潜在指纹分析,证明了它们在法医学中的多功能性 (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

磺酸的合成和保护

另一个研究途径涉及使用安全捕获原理开发保护磺酸的新方法。这种创新方法促进了牛磺酸衍生物的合成,展示了该化合物在推进化学合成方法中的作用。所开发的方法可适应多平行格式,从而拓宽了其在磺酸衍生物合成中的适用性 (Seeberger, Griffin, Hardcastle, & Golding, 2007).

增强药代动力学特性

该化合物的衍生物也已被研究以增强某些药物的药代动力学特性。通过识别和修改代谢位点,研究人员已成功创建了代谢更稳定的类似物。这个过程涉及筛选内皮素 (ET) 结合特性和肝微粒体的稳定性,证明了该化合物对开发具有改善药代动力学特征的药物的贡献 (Humphreys et al., 2003).

使用超极化 (13)C MRI 进行 pH 成像

在医学成像领域,2-乙酰氨基-N-(2,5-二甲苯基)-4-甲磺酰丁酰胺的衍生物,如 N-(2-乙酰氨基)-2-氨基乙磺酸 (ACES),已被应用于使用超极化 (13)C MRI 的 pH 成像。此应用允许在生理范围内进行快速、灵敏的 pH 测量,强调了该化合物在非侵入性诊断技术中的重要性 (Flavell et al., 2015).

属性

IUPAC Name |

2-acetamido-N-(2,5-dimethylphenyl)-4-methylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-10-5-6-11(2)14(9-10)17-15(19)13(16-12(3)18)7-8-22(4,20)21/h5-6,9,13H,7-8H2,1-4H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOOORKAAOCBSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(CCS(=O)(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-((4-Chlorophenyl)sulfonyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2548395.png)

![methyl 2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanoate](/img/structure/B2548396.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2548397.png)

![2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetic acid](/img/structure/B2548399.png)

![6-methyl-4-oxo-N-(2-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2548404.png)

![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)